Opposing Proliferative and Apoptotic Effects: 13(S)-HODE vs. 13(R)-HODE in Colorectal Cancer Cells
(S)-Coriolic acid (13(S)-HODE) acts as a direct ligand for PPARγ, inducing apoptosis and decreasing DNA synthesis in Caco-2 colorectal cancer cells, whereas the opposite enantiomer 13(R)-HODE lacks PPARγ agonist activity and instead increases cell proliferation through BLT receptor-mediated ERK/CREB activation [1].
| Evidence Dimension | PPARγ ligand activity and functional outcome on cell growth/apoptosis |
|---|---|
| Target Compound Data | 13(S)-HODE: PPARγ ligand activity detected; decreases cell growth and DNA synthesis; induces apoptosis |
| Comparator Or Baseline | 13(R)-HODE: No detectable PPARγ ligand activity; increases cell growth and DNA synthesis; activates ERK/CREB signaling |
| Quantified Difference | Opposing biological effects: 13(S)-HODE suppresses proliferation, 13(R)-HODE promotes proliferation |
| Conditions | Non-differentiated Caco-2 colorectal cancer cell line; 10% FBS culture conditions |
Why This Matters
This enantioselective functional divergence mandates procurement of the chirally pure (S)-enantiomer for apoptosis studies; use of racemic (±)13-HODE or the R-enantiomer will confound results with opposing proliferative signals.
- [1] Cabral M, Martín-Venegas R, Moreno JJ. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line. Am J Physiol Gastrointest Liver Physiol. 2014 Sep 15;307(6):G664-71. View Source
